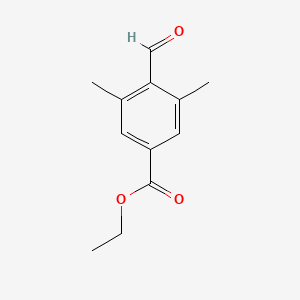
(3-Chloro-2-fluoro-6-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanol group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of a benzene derivative followed by the introduction of a methanol group. One common method is the sequential halogenation of benzene to introduce the chloro, fluoro, and iodo groups, followed by a reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the selective introduction of the desired substituents. The final step often involves the reaction of the halogenated benzene derivative with formaldehyde in the presence of a catalyst to yield the methanol derivative.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chloro, fluoro, and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-fluoro-6-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methanol group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloro-2-fluoro-6-bromophenyl)methanol
- (3-Chloro-2-fluoro-6-iodophenyl)ethanol
- (3-Chloro-2-fluoro-6-iodophenyl)acetone
Comparison: (3-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the presence of the iodo group, which imparts distinct reactivity compared to similar compounds with different halogen substituents. The combination of chloro, fluoro, and iodo groups on the benzene ring makes this compound particularly versatile in various chemical reactions, offering unique properties and applications in research and industry.
Eigenschaften
Molekularformel |
C7H5ClFIO |
|---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
(3-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
InChI-Schlüssel |
QKFLZVRADQEMRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)F)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)

![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)





![(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B14029369.png)

![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
